

A Comparative Guide: 16-phenoxy tetrnor PGE2 vs. PGE2 Receptor Activation

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Compound of Interest

Compound Name: *16-phenoxy tetrnor Prostaglandin E2*

Cat. No.: *B10853960*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the prostaglandin E2 (PGE2) analogue, 16-phenoxy tetrnor PGE2, and the endogenous ligand, PGE2, in their activation of the four PGE2 receptor subtypes (EP1, EP2, EP3, and EP4). This document summarizes quantitative binding and functional data, outlines detailed experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4, each linked to different intracellular signaling cascades.

16-phenoxy tetrnor PGE2 is the active, free acid metabolite of sulprostone, a synthetic PGE2 analogue. Sulprostone has been characterized as a potent agonist with marked selectivity for the EP3 and EP1 receptor subtypes.^[1] Understanding the comparative receptor activation profiles of this synthetic analogue and the natural ligand is crucial for the development of targeted therapeutics with improved efficacy and reduced off-target effects.

Quantitative Data Comparison

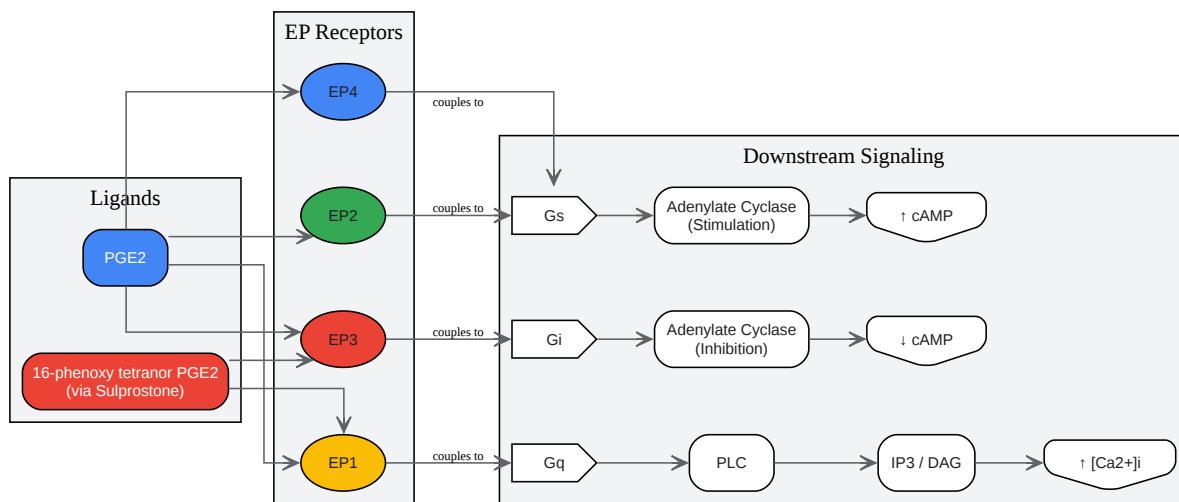
The following table summarizes the binding affinities (Ki) of PGE2 and sulprostone (as a proxy for its active metabolite, 16-phenoxy tetranor PGE2) for the four EP receptor subtypes.

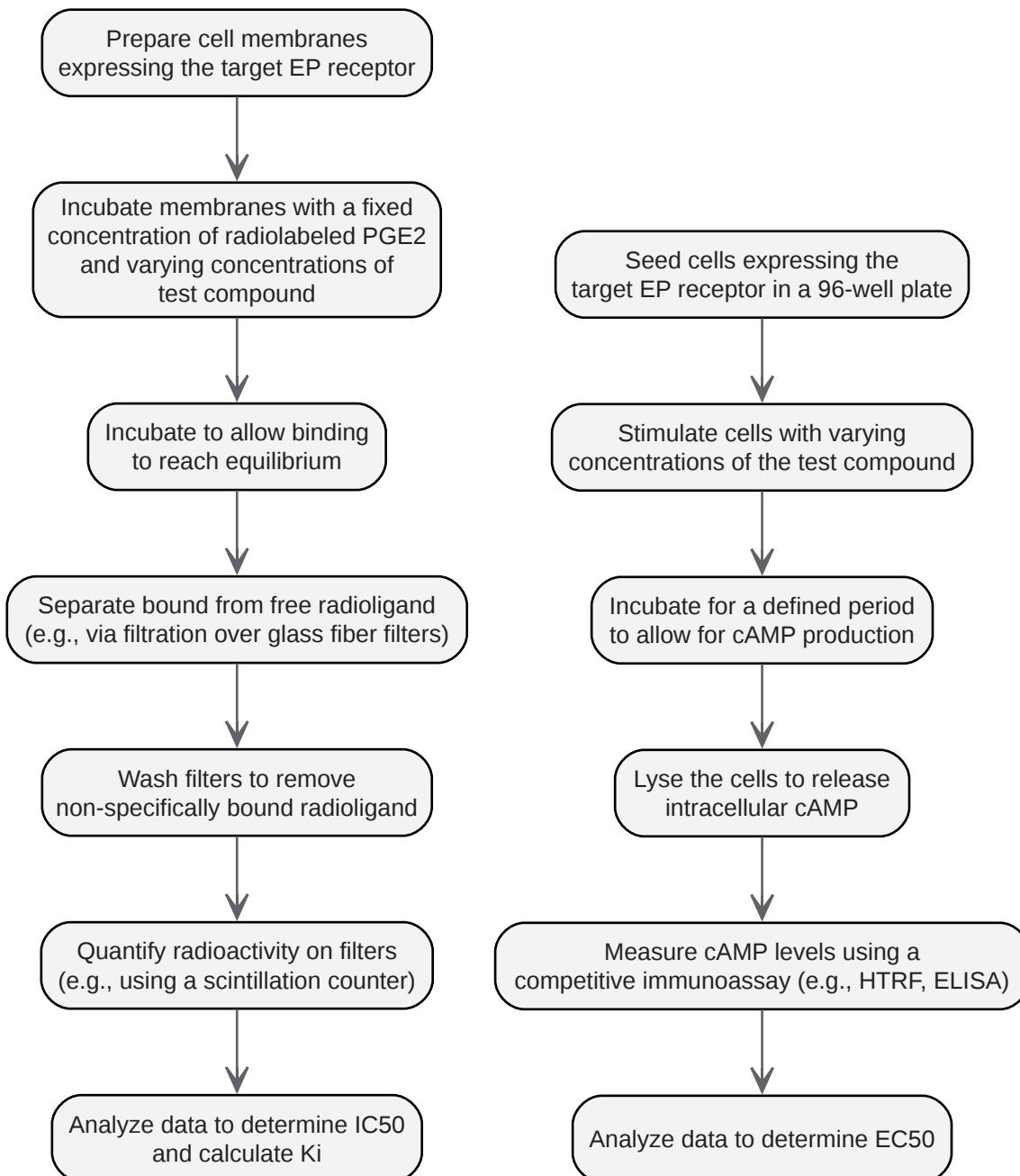
| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) |
|-------------|-------------|-------------|-------------|-------------|
| PGE2 | 18 | 38 | 5 | 3.1 |
| Sulprostone | 21 | >10000 | 0.6 | >10000 |

Note: Data for sulprostone is used as a proxy for 16-phenoxy tetranor PGE2. The Ki values for PGE2 are derived from studies on CHO cells expressing the respective EP receptors.[\[2\]](#) The Ki values for sulprostone are from a separate study.[\[1\]](#)

PGE2 Receptor Signaling Pathways

The activation of each EP receptor subtype initiates a distinct downstream signaling cascade, leading to varied cellular responses.



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References

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- 2. scispace.com [scispace.com]
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